Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

CAS No.: 1926163-34-9

Cat. No.: VC2959669

Molecular Formula: C35H40N4O7

Molecular Weight: 628.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1926163-34-9 |

|---|---|

| Molecular Formula | C35H40N4O7 |

| Molecular Weight | 628.7 g/mol |

| IUPAC Name | (2R)-1-[(2R)-1-[(2R)-1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m1/s1 |

| Standard InChI Key | XRZYEHJQJDKNHB-SKKKGAJSSA-N |

| Isomeric SMILES | C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@@H]7C(=O)O |

| SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O |

Introduction

Chemical Structure and Properties

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH possesses distinct chemical properties that contribute to its importance in peptide chemistry and research applications. The compound's structural details are summarized in Table 1.

Table 1: Chemical Properties of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

| Property | Value |

|---|---|

| Molecular Formula | C35H40N4O7 |

| CAS Number | 1926163-34-9 |

| Sequence | Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH |

| Systematic Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-prolyl-D-prolyl-D-prolyl-D-proline |

| Molecular Weight | Approximately 644.7 g/mol |

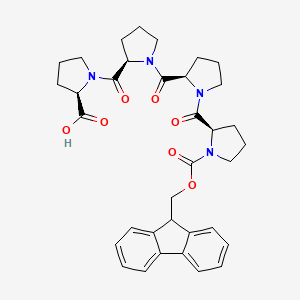

The molecular structure consists of four D-proline residues linked through peptide bonds, with the N-terminus protected by an Fmoc group. The Fmoc group serves as a temporary protecting group that can be selectively removed under mild basic conditions, making it particularly useful in peptide synthesis strategies .

The use of D-proline residues, rather than the naturally occurring L-proline, provides enhanced stability against enzymatic degradation, as most proteolytic enzymes have evolved to recognize and cleave peptides composed of L-amino acids. This structural feature contributes to the compound's potential applications in developing peptide-based therapeutics with improved pharmacokinetic profiles .

Synthetic Methodologies

The synthesis of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH typically employs established peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase methods. These synthetic approaches allow for the sequential addition of each D-proline residue to construct the final tetrapeptide.

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis represents one of the most common methods for preparing Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH. This approach involves the attachment of the first D-proline residue to a solid support resin, followed by the sequential addition of additional D-proline residues. The general protocol involves the following steps:

-

Attachment of the first D-proline to an appropriate resin (e.g., Wang or Rink amide resin)

-

Removal of the Fmoc protecting group using a base (typically 20% piperidine in DMF)

-

Coupling of the next Fmoc-D-Pro-OH using appropriate coupling reagents

-

Repetition of deprotection and coupling steps to add all four D-proline residues

-

Cleavage of the completed tetrapeptide from the resin using appropriate cleavage conditions

The specific coupling conditions may employ reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in combination with bases like N-methylmorpholine (NMM) or DIPEA (N,N-diisopropylethylamine) .

Solution-Phase Synthesis

Solution-phase approaches to synthesizing Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH involve the stepwise coupling of protected fragments in solution. A methodology described by Zelencova and colleagues demonstrates the use of isobutyl chloroformate or pentafluorophenyl esters for activating carboxyl groups, along with N-methylmorpholine as a base, to create chromatography-free synthetic routes .

The advantages of this approach include the ability to isolate and characterize intermediates, which can be important for quality control in the synthesis of complex peptides. The synthetic strategy may involve:

-

Initial coupling of two D-proline residues to form a dipeptide

-

Subsequent coupling of two dipeptide fragments to form the tetrapeptide

-

Final deprotection steps to yield the desired product

Both synthetic approaches require careful optimization of reaction conditions to ensure high purity and yield of the final tetrapeptide product.

Applications in Research and Development

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH and similar peptides containing multiple D-proline residues have various applications in research and drug development. The unique structural properties of this tetrapeptide make it particularly valuable for several fields of study.

Peptide Synthesis

In peptide synthesis, Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH can serve as a valuable building block for creating larger peptides with specific conformational properties. The incorporation of this tetrapeptide segment can induce distinct secondary structures and enhance the stability of the resulting peptides .

Drug Development

The tetrapeptide has significant potential in pharmaceutical research, particularly in the development of peptide-based therapeutics. Key benefits include:

-

Enhanced stability against enzymatic degradation due to the D-amino acid composition

-

Improved bioavailability compared to traditional L-amino acid peptides

-

Unique conformational properties that can influence receptor binding and biological activity

These properties make Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH valuable in designing peptide therapeutics with enhanced pharmacokinetic profiles and specific targeting capabilities .

Structural Biology Studies

The distinctive conformational properties of proline-rich peptides make Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH useful in structural biology research. The compound can serve as a model system for studying:

-

Protein folding mechanisms

-

Peptide-receptor interactions

-

Structure-activity relationships of bioactive peptides

Research indicates that proline-rich sequences often adopt polyproline II helical conformations, which play important roles in protein-protein recognition events. The tetrapeptide composed of D-proline residues can provide insights into these structural motifs and their biological functions .

Bioconjugation Applications

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH can be utilized in bioconjugation strategies for attaching biomolecules to surfaces or other molecules. This application is particularly important in developing:

-

Targeted drug delivery systems

-

Diagnostic agents

-

Biomaterials with specific bioactive properties

The tetrapeptide's well-defined structure and resistance to enzymatic degradation make it an attractive linker for various bioconjugation applications .

| Property | Fmoc-D-Pro-OH | Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH (estimated) |

|---|---|---|

| Physical State | Crystalline solid | Solid |

| Solubility | Soluble in DMF, DCM, THF | Soluble in polar organic solvents (DMF, DMSO) |

| Melting Point | 110-116°C | Higher than the individual amino acid |

| Optical Rotation | [α]D= +31.0±3.0° (c=1 in DMF) | Specific to the D-configuration |

The tetrapeptide's solubility characteristics are important for its applications in peptide synthesis and biological research. Generally, the compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used in peptide chemistry .

Conformational Properties and Structural Studies

The conformational properties of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH are of particular interest due to the unique structural characteristics of proline residues. Proline-rich peptides typically adopt polyproline II helical conformations, which are characterized by an extended left-handed helical structure.

Research Applications and Future Directions

Current research involving Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH encompasses various scientific domains, highlighting its versatility and potential for future applications.

Anticonvulsant Drug Development

Research suggests potential applications of D-proline-containing peptides in the development of anticonvulsant drugs. Studies have investigated the structural features of peptides that contribute to anticonvulsant activity, with D-amino acid substitutions showing promise for enhancing stability and bioavailability of peptide-based therapeutics .

Biomaterial Development

The unique structural properties of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH make it potentially valuable in biomaterial development. The compound's well-defined conformation and resistance to enzymatic degradation can contribute to the creation of biocompatible materials with specific structural and functional properties.

Peptide Therapeutics

The development of peptide-based therapeutics represents a significant area of pharmaceutical research. Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH can serve as a model system or building block for designing peptide drugs with enhanced stability and specific conformational properties. The use of D-proline residues can improve resistance to proteolytic degradation, potentially enhancing the half-life of peptide therapeutics in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume